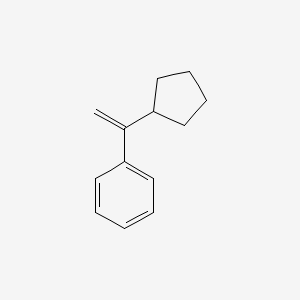

(1-Cyclopentylvinyl)benzene

Vue d'ensemble

Description

“(1-Cyclopentylvinyl)benzene” is a chemical compound with the molecular formula C13H16 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .

Synthesis Analysis

The synthesis of “(1-Cyclopentylvinyl)benzene” and similar compounds often involves complex organic reactions . For instance, styrene derivatives with annular substituents, including “(1-Cyclopentylvinyl)benzene”, have been successfully synthesized through living anionic polymerization .

Chemical Reactions Analysis

The chemical reactions involving “(1-Cyclopentylvinyl)benzene” are likely to be similar to those of benzene and its derivatives . Benzene can undergo various reactions such as bromination, nitration, and Friedel–Crafts alkylation and acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Cyclopentylvinyl)benzene” would be influenced by its benzene core. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

Synthesis Approaches : Research has developed methods for synthesizing complex benzene derivatives, including the construction of benzene rings with specific structural units. This is exemplified by the synthesis of tris(benzocyclobutadieno)benzene, showcasing an approach to creating bond-fixed benzene rings through palladium-catalyzed alkynylations and cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986).

Structural Characterization and Effects : Novel syntheses lead to the creation of unique benzene structures. The research on tris-annelated benzene donors for the electron-density elucidation of the Mills−Nixon effect is a notable example. This involves high-yield synthesis and precise electron-density measurements to understand the electronic origin of specific effects in benzene compounds (Rathore et al., 1998).

2. Materials Science and Catalysis

Electrochemical Applications : Cyclohexyl benzene derivatives have been studied for their role in enhancing the performance of lithium-ion batteries. These compounds, when used as an additive in electrolytes, can provide overcharge protection through electrochemical polymerization (Xu et al., 2008).

Catalysis in Chemical Reactions : The effect of platinum nanoparticle shape on benzene hydrogenation selectivity is another area of focus. This research explores how different shapes of nanoparticles influence the catalytic process and the production of specific compounds from benzene, like cyclohexane and cyclohexene (Bratlie et al., 2007).

3. Environmental and Petrochemical Applications

- Separation Techniques in Petrochemicals : The separation of benzene and cyclohexane is critical in the petrochemical industry. Research into nonporous adaptive crystals of hybrid[3]arene for this purpose demonstrates advancements in environmentally-friendly and energy-efficient separation techniques (Zhou et al., 2020).

4. Nanotechnology and Advanced Materials

- Development of Carbon Nanocages : The synthesis of all-benzene carbon nanocages, representing a junction unit of branched carbon nanotubes, highlights significant progress in nanotechnology. This synthesis leads to the creation of structures with unique photophysical properties and potential for diverse applications (Matsui et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopentylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWXTWTAWBJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopentylvinyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)

![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)

![4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1636857.png)

![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)

![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)